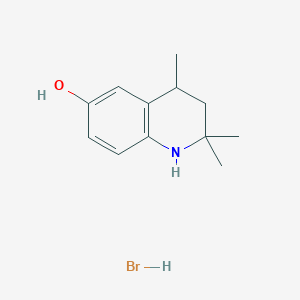

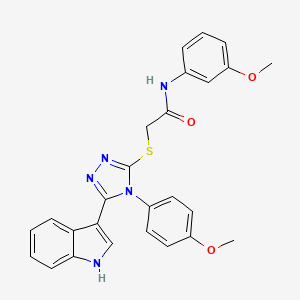

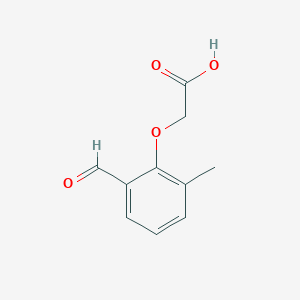

![molecular formula C21H23N3O3S B2377017 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1203127-64-3](/img/structure/B2377017.png)

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule is a complex organic compound with multiple functional groups. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are widely distributed in nature and are important in many biological processes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a cyclopentane ring, and a sulfamoylphenethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring and the sulfamoylphenethyl group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The sulfamoylphenethyl group could potentially participate in a variety of reactions, depending on its specific structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Crystal Structure Analysis and Intramolecular Interactions : The structural analysis of related compounds has been conducted. For instance, Helliwell et al. (2011) focused on the crystal structure of a similar compound, highlighting the planarity of the ring N atom and intramolecular hydrogen bonding (Helliwell et al., 2011).

Synthesis and Molecular Docking for Anti-inflammatory Applications : Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and performed molecular docking analysis to confirm its anti-inflammatory activity (Al-Ostoot et al., 2020).

Cytotoxic Agents in Cancer Research : Modi et al. (2011) synthesized novel derivatives of a similar compound and evaluated their cytotoxic activity, specifically targeting breast cancer cell lines (Modi et al., 2011).

Synthesis of Biologically Active Compounds : Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, potentially exhibiting activities like insulysin inhibition and treatment of phobic disorders (Avdeenko et al., 2020).

Antitumor Activity in Pyrazole Derivatives : Alqasoumi et al. (2009) synthesized novel acetamide derivatives including pyrazole and evaluated their antitumor activity (Alqasoumi et al., 2009).

Antiallergic Properties in N-(pyridin-4-yl)-(indol-3-yl)acetamides : Menciu et al. (1999) prepared a series of acetamides and propanamides in search of novel antiallergic compounds (Menciu et al., 1999).

Indole Alkaloids from Marine Bacteria : Gang et al. (2013) isolated indole alkaloids, including derivatives of the compound , from marine bacteria, indicating potential for diverse biological activities (Gang et al., 2013).

Heck Cyclization in Synthesis : Skladchikov et al. (2013) studied the synthesis and Heck cyclization of derivatives related to the compound, contributing to the development of new synthetic methods (Skladchikov et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to determine its potential therapeutic applications .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c22-28(26,27)16-10-8-15(9-11-16)12-13-23-21(25)14-24-19-6-2-1-4-17(19)18-5-3-7-20(18)24/h1-2,4,6,8-11H,3,5,7,12-14H2,(H,23,25)(H2,22,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYWBGFWGLSHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

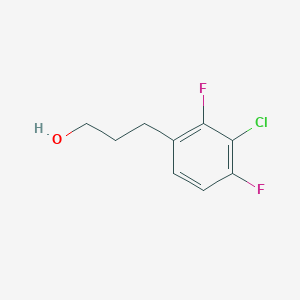

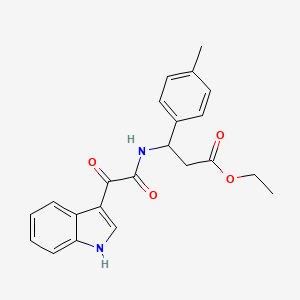

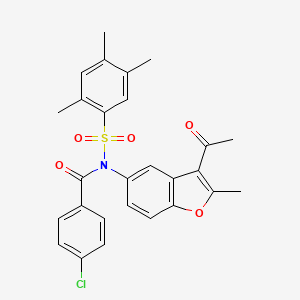

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)